molecular formula C10H10O2 B1266654 2-(Allyloxy)benzaldehyde CAS No. 28752-82-1

2-(Allyloxy)benzaldehyde

Cat. No.: B1266654
CAS No.: 28752-82-1
M. Wt: 162.18 g/mol
InChI Key: BXCJDECTRRMSCV-UHFFFAOYSA-N
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Description

2-(Allyloxy)benzaldehyde, also known as 2-(2-Propenyloxy)benzaldehyde or o-Allylsalicylaldehyde, is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of an allyloxy group attached to the benzaldehyde structure. This compound is a colorless to light yellow liquid with a molecular weight of 162.19 g/mol .

Scientific Research Applications

2-(Allyloxy)benzaldehyde has several applications in scientific research:

Safety and Hazards

2-(Allyloxy)benzaldehyde is classified as a skin irritant and serious eye irritant . It may cause an allergic skin reaction. Contact with skin, eyes, and clothing should be avoided. In case of contact, wash with plenty of soap and water. If skin or eye irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Allyloxy)benzaldehyde can be synthesized through the reaction of 2-hydroxybenzaldehyde with 3-bromoprop-1-ene in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is typically carried out at ambient temperature for 1.5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar organic reactions with appropriate scaling and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Allyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Mechanism of Action

The mechanism of action of 2-(Allyloxy)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the allyloxy group can participate in various organic reactions. These interactions can modulate biological pathways and chemical processes, making it a versatile compound in research .

Comparison with Similar Compounds

  • 2-(2-Propenyloxy)benzaldehyde
  • o-Allylsalicylaldehyde
  • 3-Allylsalicylaldehyde

Comparison: 2-(Allyloxy)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 3-Allylsalicylaldehyde has the allyloxy group at a different position, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2-prop-2-enoxybenzaldehyde
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InChI

InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BXCJDECTRRMSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=O
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Molecular Formula

C10H10O2
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DSSTOX Substance ID

DTXSID60182937
Record name o-(Allyloxy)benzaldehyde
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Molecular Weight

162.18 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name o-(Allyloxy)benzaldehyde
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CAS No.

28752-82-1
Record name 2-(Allyloxy)benzaldehyde
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Record name 2-(Allyloxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

Synthesis of formazan monomer used copolymers E34, E35, E36, E37 of table 1, infra. ##STR6## Potassium carbonate (24.0 g, 173.9 mmol) was added to an ethanolic solution containing salicylaldehyde (19.0 g, 155.7 mmol) an allyl bromide (22.0 g, 181.8 mmol). The resulting suspension was heated to reflux overnight. The precipitated inorganic salt was filtered off. The filtrate was evaporated under reduced pressure to give the desired product, 2-allyloxy-benzaldehyde.
Quantity
0 (± 1) mol
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24 g
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19 g
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22 g
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium carbonate (24.0 g, 173.9 mmol), was added to an ethanolic solution containing salicylaldehyde (19.0 g, 155.7 mmol), and allyl bromide (22.0 g, 181.8 mmol). The resulting suspension was heated to reflux overnight. The precipitated inorganic salt was filtered off. The filtrate was evaporated under reduced pressure to give the desired product, 2-allyloxy-benzaldehyde 23.0 g, yield 91%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

c:- (A) 3-Allyloxybenzyl chloride was obtained as follows: A mixture of 3-hydroxybenzaldehyde (6 g), allyl bromide (6.25 g), and potassium carbonate (8.82 g) in DENT (30 ml) was stirred for 18 hours, poured into water (100 ml) and extracted with diethyl ether (3×150 ml). The combined organic extracts were washed with water (2×150 ml) and brine (2×150 ml), dried (magnesium sulphate) filtered and evaporated to give 2-allyloxybenzaldehyde (7.2 g).
Name
3-Allyloxybenzyl chloride
Quantity
0 (± 1) mol
Type
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Quantity
6 g
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6.25 g
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Quantity
8.82 g
Type
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Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions can 2-(Allyloxy)benzaldehyde undergo, and what structural features influence its reactivity?

A1: this compound possesses two key reactive sites: the aldehyde group and the allyl group. The aldehyde can participate in typical reactions like condensations and additions. The allyl group, due to its proximity to the aromatic ring, becomes susceptible to radical cyclizations. For example, in the presence of silver catalysts and 1,3-dicarbonyl compounds, this compound undergoes cascade cyclization to form complex heterocycles containing chroman-4-one moieties. [] This reaction highlights the compound's utility in building diverse molecular scaffolds. Furthermore, the allyl group can participate in radical additions with acyl radicals generated from aroyl chlorides under visible light irradiation, leading to the formation of 1,4-diketones containing chroman-4-one skeletons. [] The presence of both the aldehyde and the allyl group in proximity allows for these cascade reactions, demonstrating the unique reactivity of this compound.

Q2: Are there any specific advantages of using this compound in these reactions compared to other similar compounds?

A2: The use of this compound offers several advantages. Firstly, it enables the synthesis of complex heterocycles in a single step under relatively mild conditions, simplifying the synthetic route and potentially improving overall yield compared to multistep procedures. [] Secondly, the reactions often exhibit high atom economy, minimizing waste generation. [] Lastly, the ability to use visible light as a promoter in some reactions offers a more sustainable and environmentally friendly approach compared to traditional methods requiring harsh reagents or high temperatures. []

Q3: What are the potential applications of the compounds synthesized using this compound as a starting material?

A3: The heterocyclic compounds derived from this compound, such as chromenopyridines and chroman-4-ones, are valuable scaffolds found in various bioactive molecules. These structures exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. [] Further derivatization of these scaffolds can lead to novel compounds with improved pharmacological profiles.

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